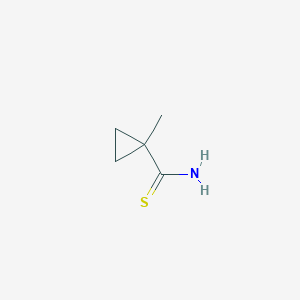
1-Methylcyclopropanecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylcyclopropanecarbothioamide is a chemical compound characterized by its unique structure, which includes a cyclopropane ring with a methyl group and a carbothioamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylcyclopropanecarbothioamide can be synthesized through several methods. One common approach involves the reaction of 1-methylcyclopropanecarboxylic acid with thioamide derivatives under specific conditions. The reaction typically requires a dehydrating agent and a suitable catalyst to facilitate the formation of the carbothioamide group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Methylcyclopropanecarbothioamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
1-Methylcyclopropanecarbothioamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may have potential biological activity, making it useful in studying biological processes and developing new drugs.
Medicine: It could be explored for its therapeutic properties in treating diseases or as a precursor for pharmaceuticals.
Industry: Its unique properties may be harnessed in industrial applications, such as in the production of specialty chemicals or materials.
Mechanism of Action
1-Methylcyclopropanecarbothioamide can be compared with other similar compounds, such as 1-methylcyclopropanecarboxylic acid and 2-methylcyclopropanecarboxylic acid. While these compounds share structural similarities, this compound's unique carbothioamide group sets it apart, potentially leading to different reactivity and applications.
Comparison with Similar Compounds
1-Methylcyclopropanecarboxylic acid
2-Methylcyclopropanecarboxylic acid
Cyclopropanecarboxylic acid
Properties
Molecular Formula |
C5H9NS |
|---|---|
Molecular Weight |
115.20 g/mol |
IUPAC Name |
1-methylcyclopropane-1-carbothioamide |
InChI |
InChI=1S/C5H9NS/c1-5(2-3-5)4(6)7/h2-3H2,1H3,(H2,6,7) |
InChI Key |
UPZZONKXBKHQFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















